(4-((4-Ethoxyphenyl)amino)-6-methylquinolin-2-yl)(thiomorpholino)methanone
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Overview
Description
This compound is a complex organic molecule with multiple functional groups, including an ethoxyphenyl group, a methylquinolin group, and a thiomorpholino methanone group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Synthesis Analysis
While the specific synthesis route for this compound isn’t available, similar compounds are often synthesized via routes involving nucleophilic substitution, reduction reactions, or coupling reactions . For instance, secondary amines can be prepared through N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its molecular structure. Functional groups such as amines, ethers, and ketones typically undergo specific types of reactions. For example, amines can participate in acid-base reactions, alkylation reactions, and nucleophilic substitution reactions .Scientific Research Applications
Synthesis and Potential Imaging Agent Application
A notable study involves the synthesis of a related compound, HG-10-102-01, and its precursor for potential use as a PET (Positron Emission Tomography) imaging agent for the LRRK2 enzyme in Parkinson's disease. This research demonstrates the synthesis process's efficiency and the compound's high radiochemical purity and specific activity, highlighting its potential for biomedical imaging applications (Wang, Gao, Xu, & Zheng, 2017).
Innovative Synthesis Techniques
Research on the synthesis of (2-Aminophenyl)(naphthalen-2-yl)methanones through a photoinduced intramolecular rearrangement under UV light exposure offers an environmentally friendly and efficient method for creating similar compounds. This technique's advantages include broad substrate scope and high atom efficiency, showing promise for the synthesis of related compounds (Jing, He, Wang, Zhang, Cheng, Liang, & Zhang, 2018).
Molecular Docking and Theoretical Studies
Another area of research includes the synthesis and molecular docking studies of similar compounds to understand their antiviral and antibacterial activities. These studies employ computational methods to predict the interaction between the synthesized compounds and biological targets, offering insights into their potential therapeutic applications. Theoretical calculations and molecular docking are utilized to explore stability, charge transfer, and antiviral activity (FathimaShahana & Yardily, 2020).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, first aid measures, and safe handling and storage procedures .
Future Directions
properties
IUPAC Name |
[4-(4-ethoxyanilino)-6-methylquinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-3-28-18-7-5-17(6-8-18)24-21-15-22(23(27)26-10-12-29-13-11-26)25-20-9-4-16(2)14-19(20)21/h4-9,14-15H,3,10-13H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMVANYZXQJSEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)C)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Ethoxyphenyl)amino)-6-methylquinolin-2-yl)(thiomorpholino)methanone |
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